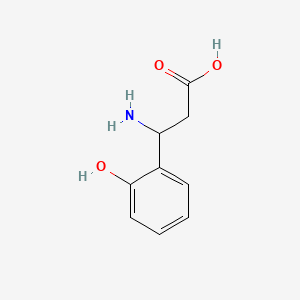

3-Amino-3-(2-hydroxyphenyl)propanoic acid

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 3-Amino-3-(2-hydroxyphenyl)propanoic acid involves innovative strategies to improve yield and chemical stability. For instance, racemic 2-amino-3-(heteroaryl)propanoic acids, which share a similar structural motif, were synthesized with yields of 48-94% through the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid. This method is notable for its efficiency and the prevention of undesirable side reactions (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004). Furthermore, derivatives like 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid have been synthesized from 2-hydroxy-3-(3,4-dihydroxyphenyl)propanoic acid to enhance chemical stability and liposolubility (Chen, Su, Wang, Cao, Ma, Wen, & Li, 2016).

Molecular Structure Analysis

The molecular structure and stereochemistry of 3-Amino-3-(2-hydroxyphenyl)propanoic acid and its derivatives have been detailed through X-ray single crystal diffraction analysis. Such studies reveal the compound's crystal structure, contributing to a deeper understanding of its chemical behavior and reactivity (Chen, Su, Wang, Cao, Ma, Wen, & Li, 2016).

Chemical Reactions and Properties

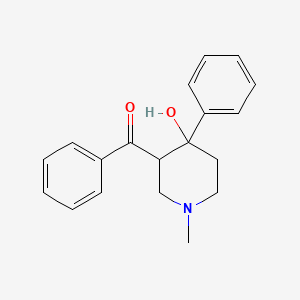

The compound's versatility in chemical reactions is highlighted by its participation in the synthesis of diorganotin(IV) compounds, demonstrating its ability to act as a ligand forming complexes with significant structural diversity (Baul, Kehie, Chanu, Duthie, & Höpfl, 2013). These reactions not only expand the utility of 3-Amino-3-(2-hydroxyphenyl)propanoic acid in materials science but also in medicinal chemistry, as seen in its role in producing EP3 receptor antagonists (Asada, Obitsu, Nagase, Tanaka, Yamaura, Takizawa, Yoshikawa, Sato, Narita, Ohuchida, Nakai, & Toda, 2010).

Physical Properties Analysis

The physical properties of 3-Amino-3-(2-hydroxyphenyl)propanoic acid, such as solubility, melting point, and crystallinity, are crucial for its application in synthesis and formulation. While specific studies on these properties were not directly identified, the synthesis and structural analyses imply considerations of these properties in the context of improving stability and reactivity.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards other chemical agents, define the compound's utility in broader chemical synthesis contexts. The synthesis of diorganotin(IV) compounds and EP3 receptor antagonists from 3-Amino-3-(2-hydroxyphenyl)propanoic acid analogs illustrates its reactive versatility and potential for creating biologically active molecules (Baul, Kehie, Chanu, Duthie, & Höpfl, 2013); (Asada et al., 2010).

Scientific Research Applications

1. Antimicrobial Applications

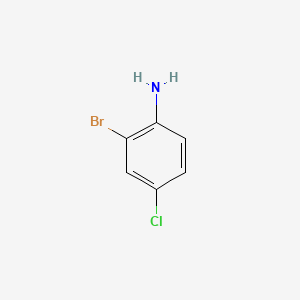

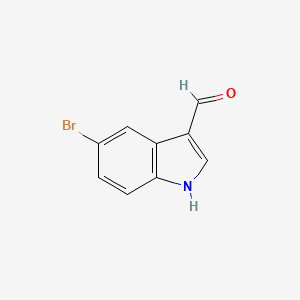

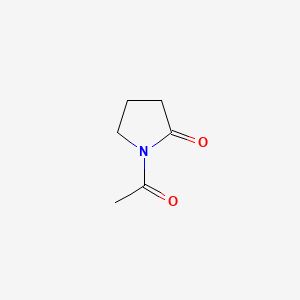

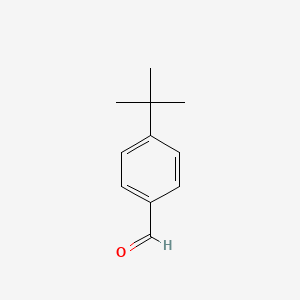

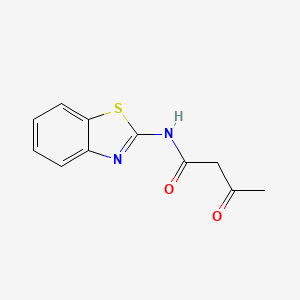

- Application Summary: This compound has been synthesized as a derivative and used in the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens .

- Methods of Application: The synthesis involved the incorporation of a 4-hydroxyphenyl moiety with various substitutions into amino acid derivatives . The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity .

- Results: These derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL . Hydrazones 14 – 16, containing heterocyclic substituents, showed the most potent and broad-spectrum antimicrobial activity .

2. Lipid Metabolism and Gut Microbiota

- Application Summary: Hydroxyphenyl propionic acids (HPP), including 3-HPP and 4-HPP, have shown potential in inhibiting lipid accumulation. Their protective effects concerning non-alcoholic fatty liver disease (NAFLD) and intestinal microbiota have been investigated .

- Methods of Application: The efficacies of 3-HPP and 4-HPP on hepatic steatosis and gut flora were investigated in mice fed a high-fat diet (HFD) .

- Results: Administration of 3-HPP and 4-HPP decreased body weight and liver index, ameliorated dyslipidemia, and alleviated hepatic steatosis . They also enhanced the multiformity of gut microbiota and improved the relative abundance of certain genera .

3. Microbial Metabolism of Catechin Stereoisomers

- Application Summary: This compound is used as a growth substrate for various strains of E. coli and as a standard in the study of microbial metabolism of catechin stereoisomers .

- Methods of Application: The compound is introduced into the growth medium of E. coli strains, and its consumption and transformation are monitored over time .

- Results: The results of these studies can provide insights into the metabolic pathways of E. coli and the potential biotechnological applications of these bacteria .

4. Enzyme Active Site Studies

- Application Summary: The compound, also known as 2-amino-3-hydroxypropanoic acid, is found at the active site of many enzymes .

- Methods of Application: The compound is used in structural and functional studies of enzymes, often involving techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .

- Results: These studies can reveal important details about the enzyme’s mechanism of action, substrate specificity, and potential for inhibition .

5. Microbial Metabolism of Catechin Stereoisomers

- Application Summary: This compound is used as a growth substrate for various strains of E. coli and as a standard in the study of microbial metabolism of catechin stereoisomers .

- Methods of Application: The compound is introduced into the growth medium of E. coli strains, and its consumption and transformation are monitored over time .

- Results: The results of these studies can provide insights into the metabolic pathways of E. coli and the potential biotechnological applications of these bacteria .

6. Enzyme Active Site Studies

- Application Summary: The compound, also known as 2-amino-3-hydroxypropanoic acid, is found at the active site of many enzymes .

- Methods of Application: The compound is used in structural and functional studies of enzymes, often involving techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .

- Results: These studies can reveal important details about the enzyme’s mechanism of action, substrate specificity, and potential for inhibition .

Safety And Hazards

The safety data sheet for propionic acid, a related compound, indicates that it is flammable and causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautions should be taken to avoid contact with skin and eyes, and it should be used only in well-ventilated areas .

properties

IUPAC Name |

3-amino-3-(2-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(5-9(12)13)6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUFWTKVAWBABX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20972230 | |

| Record name | 3-Amino-3-(2-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(2-hydroxyphenyl)propanoic acid | |

CAS RN |

5678-46-6 | |

| Record name | Hydrocinnamic acid, beta-amino-o-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005678466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-3-(2-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

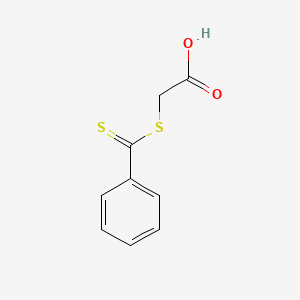

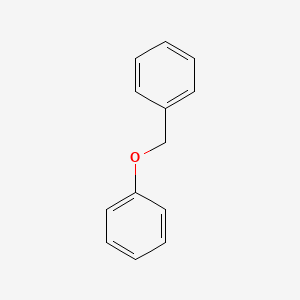

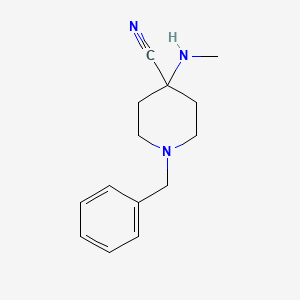

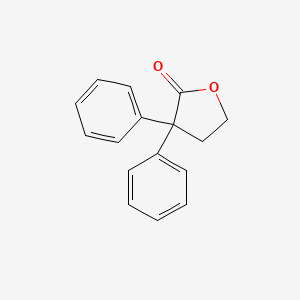

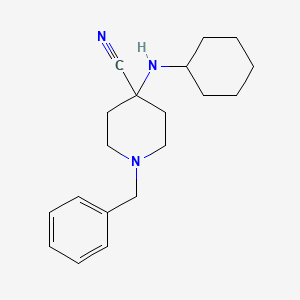

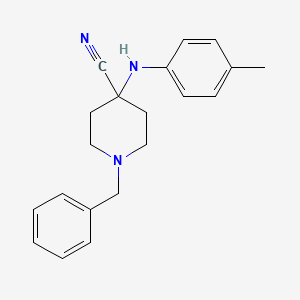

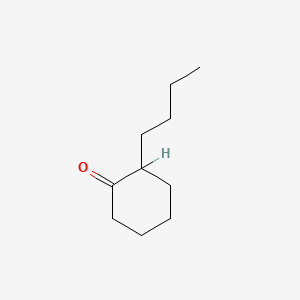

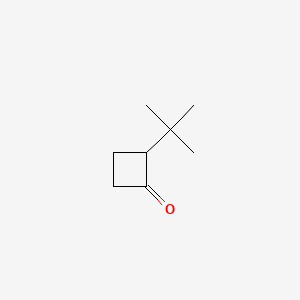

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.